![molecular formula C21H31N3O2 B5607896 [3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone](/img/structure/B5607896.png)
[3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
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Overview
Description
[3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[322]nonan-6-yl]methanone is a complex organic compound featuring a benzene ring, a dimethylamino group, and a diazabicyclo nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[322]nonan-6-yl]methanone typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity [3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxides.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group yields N-oxides, while reduction of the ketone group results in alcohols .
Scientific Research Applications
Chemistry
In chemistry, [3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting specific molecular pathways. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of [3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules, which are stronger than single or double bonds.
Uniqueness
What sets [3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone apart is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-22(2)19-5-3-4-17(12-19)21(25)24-14-16-6-7-20(24)15-23(13-16)18-8-10-26-11-9-18/h3-5,12,16,18,20H,6-11,13-15H2,1-2H3/t16-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCOIACOKILTDP-OXJNMPFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC3CCC2CN(C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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